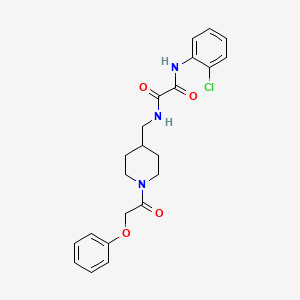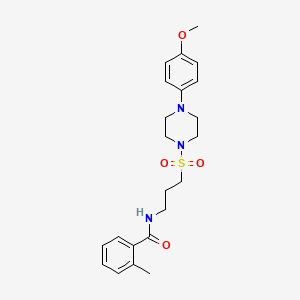
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide” is a chemical compound with the molecular formula C14H23N3O3S . It is also known as “(3-([4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl)propyl)amine” with the CAS No. 1105190-76-8 .
Synthesis Analysis
The synthesis of compounds bearing the 2-MeO-Ph-piperazine moiety linked via a three carbon atom linker to the amine group of 1-adamantanamine and memantine has been reported . The ring formation reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . The protected piperazines are then deprotected with PhSH followed by selective intramolecular cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a methoxyphenyl group, which is a phenyl ring with a methoxy group attached . The compound also contains a sulfonyl group, which consists of a sulfur atom bonded to two oxygen atoms and connected to an alkyl or aryl group .Chemical Reactions Analysis
The compound has been involved in reductive amination reactions . In these reactions, the compound is reacted with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Aplicaciones Científicas De Investigación
Selective Serotonin Receptor Agonists
Research on benzamide derivatives, including similar compounds, has demonstrated their potential as selective serotonin 4 (5-HT4) receptor agonists. These compounds have been evaluated for their effects on gastrointestinal motility, showing promise as novel prokinetic agents with the potential to enhance gastric emptying and defecation, indicating their usefulness in treating gastrointestinal disorders without the side effects associated with 5-HT3 and dopamine D2 receptor-binding affinity (Sonda et al., 2004).
Radiolabeled Antagonists for PET Imaging
Further research has focused on developing radiolabeled antagonists for positron emission tomography (PET) imaging, such as [18F]p-MPPF. These compounds are used to study the serotonergic neurotransmission system, offering insights into brain function and potential disorders related to serotonin receptors (Plenevaux et al., 2000).
Dopamine Receptor Ligands
Another area of application involves the development of compounds as potent and selective ligands for dopamine receptors, particularly D(3) receptors. These studies are significant for understanding and potentially treating neurological disorders, including Parkinson's disease and schizophrenia, by targeting specific dopamine receptor subtypes for therapeutic effects (Leopoldo et al., 2002).
Brain Imaging Agents
Compounds structurally related to N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide have also been synthesized and characterized for their potential as brain imaging agents in PET studies. These agents can provide valuable insights into brain activity and diseases by offering a non-invasive method to visualize and quantify biological processes in the brain (Mou et al., 2009).
5-HT7 Receptor Antagonists
Research has also led to the preparation and evaluation of piperazine derivatives as antagonists for the 5-HT7 receptor, indicating their potential in studying and treating conditions related to this receptor, including mood disorders and circadian rhythm disturbances (Yoon et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylpropyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-18-6-3-4-7-21(18)22(26)23-12-5-17-30(27,28)25-15-13-24(14-16-25)19-8-10-20(29-2)11-9-19/h3-4,6-11H,5,12-17H2,1-2H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQVTFDJIKKJFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)-2-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2412661.png)
![4-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-ethyl-N-(2-hydroxyethyl)butanamide](/img/structure/B2412662.png)
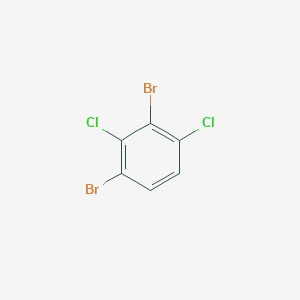
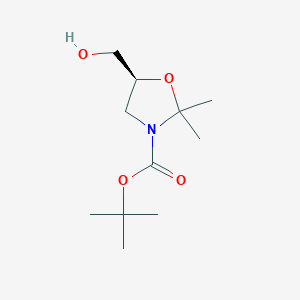
![Tert-butyl 8-[2-[ethyl(prop-2-enoyl)amino]acetyl]-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2412667.png)
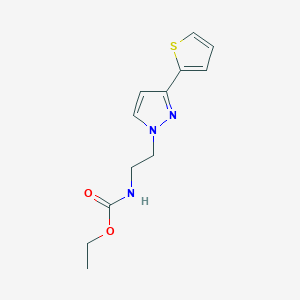
![N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2412670.png)
![2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide](/img/structure/B2412671.png)
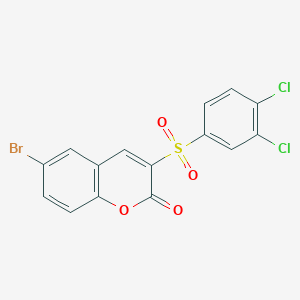
![3-[(5-Cyano-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2412674.png)
![N-butyl-3-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2412675.png)
![1-[(4-chlorophenyl)methoxy]-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2412677.png)
![4-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2412678.png)
